molecular formula C16H14N2OS B2747703 (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide CAS No. 444591-83-7

(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide

Cat. No. B2747703
CAS RN: 444591-83-7
M. Wt: 282.36
InChI Key: MPZRYNPWJBWCBK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide, also known as CMTPX, is a fluorescent probe that has been widely used in scientific research. It is commonly used as a tool to study cellular processes, including cell migration, adhesion, and proliferation. CMTPX is a useful tool in the field of cell biology and has numerous applications in scientific research.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves the interaction of the probe with cellular components. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is taken up by cells and accumulates in the mitochondria. The probe is then oxidized by mitochondrial enzymes, resulting in the formation of a fluorescent product. The fluorescence of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is proportional to the mitochondrial membrane potential, which can be used to monitor changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been shown to have minimal effects on cellular metabolism and physiology. The probe is non-toxic and does not affect cell viability or proliferation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been used in a variety of cell types, including cancer cells, immune cells, and stem cells, with no adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is its fluorescence properties, which allow for the monitoring of cellular processes in real-time. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is also non-toxic and has minimal effects on cellular metabolism and physiology. However, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is relatively expensive compared to other fluorescent probes, which can limit its use in some experiments.

Future Directions

There are numerous future directions for the use of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide in scientific research. One potential application is in the study of mitochondrial dysfunction in disease. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to monitor changes in mitochondrial membrane potential, which is a hallmark of mitochondrial dysfunction. Another potential application is in the study of stem cell differentiation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label stem cells, and the fluorescence of the probe can be used to monitor changes in cellular metabolism and differentiation. Overall, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is a versatile tool in the field of cell biology and has numerous applications in scientific research.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves several steps. The first step is the synthesis of 5-methyl-2-thiophenecarboxylic acid, which is then converted to 5-methyl-2-thiophenemethanol. This intermediate is then reacted with 4-methylbenzoyl chloride to form 4-methylphenyl-5-methyl-2-thiophenecarboxylate. The final step involves the reaction of 4-methylphenyl-5-methyl-2-thiophenecarboxylate with cyanoacetic acid to form (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide.

Scientific Research Applications

(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been widely used in scientific research as a fluorescent probe to study cellular processes. One of the most common applications of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is in the study of cell migration. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label cells, and the movement of these cells can be monitored using fluorescence microscopy. This technique has been used to study the migration of cancer cells, immune cells, and stem cells.

properties

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZRYNPWJBWCBK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide

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